Perfluoro(dimethylethylcyclohexane)
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBDICCMIAULLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways for Perfluoro Dimethylethylcyclohexane
Novel Fluorination Techniques for Cyclohexane (B81311) Derivatives
The complete replacement of hydrogen with fluorine atoms on a cyclohexane ring to produce compounds like perfluoro(dimethylethylcyclohexane) (B589330) requires robust fluorination methods. Key modern techniques include electrochemical fluorination, direct fluorination, and catalytic approaches.
Electrochemical Fluorination Pathways
The mechanism of ECF is complex, involving the generation of a high-valent nickel fluoride (B91410) species on the anode surface that acts as the fluorinating agent. numberanalytics.com The process offers advantages such as using a readily available fluorine source (HF), but it can also lead to fragmentation of the carbon skeleton and the formation of a mixture of isomers, which presents purification challenges. numberanalytics.comnih.gov
Key factors influencing the efficiency and selectivity of ECF include:
Electrolyte Composition: The concentration of the substrate in HF affects conductivity and product distribution. numberanalytics.com
Electrode Material: Nickel and its alloys are standard anode materials due to their ability to form a conductive, catalytically active fluoride layer. numberanalytics.com
Potential and Current Density: These parameters control the rate of fluorination and can be optimized to minimize degradation byproducts. numberanalytics.com
Temperature and Pressure: Operating conditions are crucial for managing the reaction kinetics and the stability of the electrochemical cell. numberanalytics.com
An alternative ECF method, the Phillips Petroleum or "CAVE" process, uses porous graphite (B72142) anodes and a molten salt electrolyte of potassium fluoride in hydrogen fluoride (KHF2). wikipedia.org This is particularly suited for volatile hydrocarbon precursors. wikipedia.org
| Method | Typical Precursor | Electrolyte | Anode Material | Key Characteristics |
|---|---|---|---|---|
| Simons Process | Non-volatile organics (e.g., alkylcyclohexanes) | Anhydrous Hydrogen Fluoride (HF) | Nickel | Well-established for perfluorination; can result in isomers and fragmentation. wikipedia.org |
| Phillips "CAVE" Process | Volatile hydrocarbons and chlorohydrocarbons | Molten KHF₂ in HF | Porous Graphite | Effective for volatile starting materials. wikipedia.org |
Direct Fluorination Mechanisms
Direct fluorination involves the reaction of an organic substrate with elemental fluorine (F₂), often diluted with an inert gas like nitrogen or helium to control its extreme reactivity. This method can be applied to a wide range of materials, including polymers and hydrocarbons. researchgate.netnih.gov The reaction is highly exothermic and can lead to fragmentation of the organic molecule if not carefully controlled. researchgate.net
Key strategies to control direct fluorination include:
Low Temperatures: Running the reaction at very low temperatures (e.g., -80°C) helps to dissipate heat and prevent the destruction of the starting material. researchgate.net
High Dilution: Using a high concentration of an inert gas moderates the reaction rate. researchgate.net
Aerosol Fluorination: Adsorbing the hydrocarbon onto sodium fluoride (NaF) particles can improve the efficiency of perfluorination. researchgate.net
For the synthesis of a compound like perfluoro(dimethylethylcyclohexane), the hydrocarbon precursor would be exposed to a diluted stream of fluorine gas under controlled temperature conditions. The reaction proceeds via a free-radical mechanism, where fluorine radicals sequentially replace hydrogen atoms. The process must be carefully managed to avoid runaway reactions and charring. mdpi.com
Catalytic Approaches in Perfluorocycloalkane Synthesis
While less common for exhaustive perfluorination, catalytic methods are an emerging area for selective C-H fluorination. These approaches aim to improve selectivity and reduce the harsh conditions associated with traditional methods. One such method involves using BF₃·OEt₂ as a catalyst to shuttle HF equivalents from a fluoroalkane to an alkyne, demonstrating the potential for catalytic cycles in fluorination. nih.gov
Another approach is the Fowler process, which uses a high-valency metal fluoride, such as cobalt trifluoride (CoF₃), as a solid-phase fluorinating agent. In this process, the hydrocarbon vapor is passed over a heated bed of CoF₃. The CoF₃ is reduced to CoF₂, and the hydrocarbon is perfluorinated. The CoF₂ can then be regenerated by passing elemental fluorine over it. This method was historically used to produce perfluoro-1,3-dimethylcyclohexane (B1679598) from meta-xylene, which is a more efficient starting material than 1,3-dimethylcyclohexane (B1346967) because it requires less fluorine. wikipedia.org
Isomer-Specific Synthesis of Perfluoro(dimethylethylcyclohexane)
Achieving isomer specificity in the synthesis of substituted perfluorocyclohexanes is a significant challenge. The high energy of fluorination reactions often leads to a mixture of constitutional and stereoisomers.
Electrochemical Fluorination: ECF typically yields a mixture of isomers. For example, the electrochemical fluorination of perfluorooctanesulfonyl fluoride results in approximately 70% of the linear isomer, with the remainder being various branched isomers. nih.gov This suggests that synthesizing a specific isomer of perfluoro(dimethylethylcyclohexane) via ECF would likely require extensive purification of the final product mixture. Studies on perfluoroalkyl substances have shown that branched and linear isomers can have different behaviors, highlighting the importance of isomer-specific analysis. nih.govresearchgate.netnih.gov
Stereochemistry of Cyclohexane: The starting dimethylethylcyclohexane exists as various isomers (e.g., 1,2-dimethyl-4-ethylcyclohexane, 1,3-dimethyl-5-ethylcyclohexane), each with potential cis and trans stereoisomers. The conformation of the starting material can influence the product distribution. In substituted cyclohexanes, larger substituents preferentially occupy the equatorial position to minimize steric strain, a factor known as 1,3-diaxial interaction. pressbooks.pubyoutube.comyoutube.com However, the aggressive nature of perfluorination may not preserve the initial stereochemistry. The final perfluorinated ring will also adopt a chair conformation, with the bulky perfluoroalkyl groups influencing the conformational equilibrium.
Achieving a pure, specific isomer of perfluoro(dimethylethylcyclohexane) would likely require either a highly selective (and currently undeveloped) synthetic route or the synthesis of an isomeric mixture followed by sophisticated separation techniques like fractional distillation or preparative chromatography. chemicalbook.com
Green Chemistry Principles in Perfluorocarbon Synthesis
Traditional methods for synthesizing perfluorocarbons often involve hazardous reagents, high energy consumption, and the generation of significant waste, running contrary to the principles of green chemistry.
Recent research has focused on developing more sustainable approaches:
Flow Electrochemistry: Performing electrochemical fluorination in a continuous flow reactor offers significant safety and scalability advantages. rsc.org It allows for better temperature control, safer handling of hazardous reagents like HF, and can lead to higher yields by minimizing side reactions. rsc.orgscispace.com
Ionic Liquids: Using ionic liquids as solvents in electrochemical fluorination is another green alternative. rsc.org They can offer high conductivity and stability, potentially replacing volatile and corrosive organic solvents or large volumes of anhydrous HF. rsc.org
Catalytic and Reagent-Based Methods: The development of catalytic systems or less hazardous fluorinating reagents could reduce the environmental impact. nih.gov For instance, electrochemical methods using recyclable mediators or solid-supported reagents align with green chemistry goals. rsc.org
Waste Valorization: Innovative research has shown that waste products from environmental remediation, such as PFAS-saturated carbon filters, can be treated with flash joule heating to break down the "forever chemicals" and upcycle the carbon into valuable graphene. sciencedaily.com This points towards a circular economy approach for managing fluorochemicals. sciencedaily.com
Scale-Up Considerations and Process Optimization in Research Synthesis
Transitioning a synthetic route for perfluoro(dimethylethylcyclohexane) from a laboratory scale to larger research or pilot-scale production involves several key challenges.
Heat Management: Fluorination reactions are extremely exothermic. Effective heat transfer is critical to prevent thermal runaway, which can lead to explosions and the formation of undesirable byproducts. researchgate.net Scaling up requires moving from simple lab glassware to jacketed reactors with precise temperature control.
Mass Transfer: In heterogeneous reactions, such as gas-liquid (direct fluorination) or solid-liquid (Fowler process) systems, ensuring efficient mixing and contact between reactants is crucial for consistent product quality and yield.
Safety: Handling highly corrosive and toxic materials like elemental fluorine and hydrogen fluoride requires specialized equipment and stringent safety protocols. rsc.orgscispace.com Flow chemistry is often considered a safer alternative for scaling up hazardous reactions because it minimizes the volume of dangerous material present at any given moment. rsc.org
Process Optimization: Optimizing a process for scale-up involves adjusting parameters like reaction time, temperature, pressure, and reactant concentrations to maximize yield and purity while ensuring safety and economic viability. numberanalytics.com For direct fluorination, this includes optimizing the fluorine concentration and flow rate. mdpi.com For ECF, it involves optimizing current density and electrolyte composition. numberanalytics.com The reliability of a process is demonstrated when scaling up does not result in a decreased yield. rsc.org
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Heat Management | Highly exothermic reactions can lead to thermal runaway and byproducts. researchgate.net | Use of jacketed reactors, efficient cooling systems, and flow chemistry to improve heat dissipation. rsc.org |
| Mass Transfer | Inefficient mixing in multiphase systems can limit reaction rates and yield. | Employing specialized reactors with high-efficiency stirring, or using flow reactors with enhanced surface area-to-volume ratios. |
| Safety | Handling of hazardous materials like F₂ and HF poses significant risks. rsc.org | Use of corrosion-resistant materials (e.g., Monel, Teflon), dedicated ventilation, and adoption of inherently safer technologies like flow chemistry. rsc.orgscispace.com |
| Purification | Product mixtures often contain isomers and byproducts requiring separation. nih.gov | Development of multi-stage fractional distillation columns or preparative chromatography methods. |
Sophisticated Analytical and Spectroscopic Characterization of Perfluoro Dimethylethylcyclohexane
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. The presence of the spin-active ¹⁹F nucleus, in addition to ¹³C, provides a powerful combination for determining the precise connectivity and stereochemistry of perfluorinated compounds like Perfluoro(dimethylethylcyclohexane) (B589330).
Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. elsevierpure.com The chemical shifts in ¹⁹F NMR are spread over a wide range, making it possible to distinguish between fluorine atoms in subtly different electronic environments. elsevierpure.com For a molecule like Perfluoro(dimethylethylcyclohexane), distinct signals would be expected for the fluorine atoms on the cyclohexane (B81311) ring, the ethyl group, and the dimethyl groups, with their chemical shifts and coupling patterns providing a detailed structural map.
Similarly, Carbon-13 (¹³C) NMR spectroscopy, while less sensitive than ¹⁹F NMR, is vital for determining the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are significantly influenced by the attached fluorine atoms.
Due to the lack of specific published spectra for Perfluoro(dimethylethylcyclohexane), a hypothetical data table is presented below based on known chemical shift ranges for similar perfluorinated structures. For comparison, published data for the isomer Perfluoro-1,3-dimethylcyclohexane (B1679598) is also included.
Table 1: Predicted ¹⁹F and ¹³C NMR Chemical Shifts for Perfluoro(dimethylethylcyclohexane) and Isomer Data
| Compound | Nucleus | Functional Group | Predicted/Observed Chemical Shift (ppm) |
|---|---|---|---|
| Perfluoro(dimethylethylcyclohexane) | ¹⁹F | -CF₂- (ring) | -110 to -140 |
| -CF₃ (ethyl) | ~ -80 | ||
| -CF₂- (ethyl) | ~ -125 | ||
| -CF₃ (methyl) | ~ -70 to -80 | ||
| ¹³C | -CF₂- (ring) | 105 to 120 | |
| -CF- (ring) | 85 to 100 | ||
| -CF₃ (ethyl) | ~ 118 | ||
| -CF₂- (ethyl) | ~ 110 | ||
| -CF₃ (methyl) | ~ 117 | ||
| Perfluoro-1,3-dimethylcyclohexane | ¹⁹F | -CF₂- (ring) | Not specified in available data |
| -CF₃ | Not specified in available data | ||
| ¹³C | Not specified in available data | Not specified in available data |
Note: Predicted values are estimates based on general ranges for perfluorinated compounds and should be confirmed by experimental data.
The presence of multiple isomers is common in the synthesis of perfluorinated compounds. Two-dimensional (2D) NMR techniques are powerful tools for differentiating these isomers by revealing through-bond and through-space correlations between nuclei.
For Perfluoro(dimethylethylcyclohexane), techniques such as COSY (Correlation Spectroscopy) would show correlations between coupled ¹⁹F nuclei, helping to trace the connectivity within the perfluoroalkyl chains and the cyclohexane ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate the ¹⁹F and ¹³C signals, providing unambiguous assignment of the carbon skeleton and the positions of the fluorinated substituents. These techniques would be critical in distinguishing Perfluoro(dimethylethylcyclohexane) from its isomers, such as Perfluoro(1,2-dimethylcyclohexane) and Perfluoro-1,3-dimethylcyclohexane. elsevierpure.com
Advanced Mass Spectrometry Techniques
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity and identifying isomers.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. For Perfluoro(dimethylethylcyclohexane), with a molecular formula of C₈F₁₆, the theoretical exact mass can be calculated. This allows for confident identification and differentiation from compounds with similar nominal masses.
Table 2: Molecular Formula and Mass Data for Perfluoro(dimethylethylcyclohexane) and its Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Exact Mass (Da) |
|---|---|---|---|
| Perfluoro(dimethylethylcyclohexane) | C₈F₁₆ | 400.06 | 399.9745 |
| Perfluoro-1,3-dimethylcyclohexane | C₈F₁₆ | 400.06 | 399.9745 |
| Perfluoro-1,2-dimethylcyclohexane | C₈F₁₆ | 400.06 | 399.9745 |
The NIST WebBook provides mass spectral data for the isomer Perfluoro-1,3-dimethylcyclohexane, showing characteristic fragmentation patterns under electron ionization. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds in a mixture before their detection by mass spectrometry. acs.org This is particularly useful for assessing the purity of a sample of Perfluoro(dimethylethylcyclohexane) and for separating and identifying any isomers present. epa.gov The retention time in the gas chromatograph can help to distinguish between isomers, while the mass spectrum of each separated component provides confirmation of its identity. acs.org
For the isomer Perfluoro-1,3-dimethylcyclohexane, the NIST WebBook reports a Kovats retention index, which is a standardized measure of retention time, providing a valuable reference point for chromatographic analysis. wikipedia.org
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. For perfluorinated compounds, these techniques are sensitive to the C-F and C-C bond vibrations.
The infrared spectrum of a perfluorinated compound is typically dominated by strong absorptions in the region of 1100-1300 cm⁻¹ corresponding to C-F stretching vibrations. dtic.mil Raman spectroscopy, being particularly sensitive to symmetric vibrations and C-C bonds, offers complementary information. rsc.org The specific frequencies and patterns of these vibrations can serve as a fingerprint for Perfluoro(dimethylethylcyclohexane) and can be used to distinguish it from its isomers, as even small structural differences can lead to changes in the vibrational spectra. Recent studies have shown that specific bands in the C-F stretching region can be indicative of the fluorous environment. acs.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wiley.com For Perfluoro(dimethylethylcyclohexane), the IR spectrum is expected to be dominated by strong absorptions corresponding to carbon-fluorine (C-F) bonds. The vibrational spectrum of a molecule is a unique physical property and can be used as a fingerprint for identification. wiley.com
The primary absorption bands for perfluorinated compounds typically appear in the region of 1400-1000 cm⁻¹. These strong bands are due to the C-F stretching vibrations. The exact position and intensity of these peaks can provide information about the specific arrangement of fluorine atoms within the molecule. The absence of significant peaks in the C-H stretching region (around 3000 cm⁻¹) would confirm the perfluorinated nature of the compound.
Table 1: Hypothetical Infrared (IR) Spectroscopy Data for Perfluoro(dimethylethylcyclohexane)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1350 - 1200 | Strong | C-F Stretching (Cyclohexane Ring) |
| 1250 - 1100 | Strong | C-F Stretching (Ethyl and Methyl Groups) |
| 800 - 700 | Medium | C-F Bending |
Raman Spectroscopy for Molecular Structure Elucidation
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While C-F bonds are IR-active, the carbon-carbon (C-C) backbone of the cyclohexane ring and the substituted alkyl groups would be more prominent in the Raman spectrum.
Theoretical calculations, such as those using Density Functional Theory (DFT) or Hartree-Fock (HF) methods, can be employed to predict the Raman spectra of molecules and aid in the assignment of observed vibrational modes. nih.gov For Perfluoro(dimethylethylcyclohexane), Raman spectroscopy would help in elucidating the conformation of the cyclohexane ring and the orientation of the dimethylethyl substituent.
Table 2: Hypothetical Raman Spectroscopy Data for Perfluoro(dimethylethylcyclohexane)
| Raman Shift (cm⁻¹) | Intensity | Assignment |
| 1300 - 1200 | Weak | C-F Stretching |
| 800 - 700 | Strong | Symmetric C-C Stretching (Ring) |
| 400 - 200 | Medium | C-C-C Bending and Ring Deformations |
X-ray Diffraction and Electron Diffraction for Crystalline State Analysis
Electron diffraction can be a valuable tool for analyzing very small crystals or thin films. aps.org Very-low-energy electron diffraction (VLEED) can be particularly useful for studying the surface structure of materials. aps.org For Perfluoro(dimethylethylcyclohexane), these techniques could reveal details about its conformational isomers and how they pack in the solid state.
Table 3: Hypothetical Crystallographic Data for Perfluoro(dimethylethylcyclohexane)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1029 |
| Z | 4 |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation of complex mixtures and the quantification of individual components. For perfluorinated compounds, gas chromatography is a widely used method. nih.gov
Gas Chromatography (GC) Method Development for Perfluorocarbons
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov For Perfluoro(dimethylethylcyclohexane), a GC method would typically employ a non-polar capillary column, such as one with a DB-5 or similar stationary phase. The high volatility and thermal stability of perfluorocarbons make them well-suited for GC analysis.
Method development would involve optimizing parameters such as the temperature program, carrier gas flow rate, and injector and detector temperatures to achieve good resolution and peak shape. Mass spectrometry (MS) is the most common detector used with GC for the analysis of per- and polyfluoroalkyl substances (PFAS), providing both qualitative and quantitative information. nih.gov
Table 4: Hypothetical Gas Chromatography (GC) Method Parameters for Perfluoro(dimethylethylcyclohexane)
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 250 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Chiral Chromatography for Enantiomeric Purity Assessment (if applicable)
If the Perfluoro(dimethylethylcyclohexane) molecule possesses a chiral center, for instance, if the ethyl and methyl groups on a single carbon atom of the cyclohexane ring create a stereocenter, then it could exist as a pair of enantiomers. In such a case, chiral chromatography would be necessary to separate and quantify these enantiomers.
Chiral stationary phases (CSPs) are used in both gas and liquid chromatography to achieve enantiomeric separation. sigmaaldrich.com For perfluorinated compounds, chiral GC with a cyclodextrin-based CSP could be a suitable approach. The separation is based on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. sigmaaldrich.com The development of a chiral separation method would involve screening different types of chiral columns and optimizing the chromatographic conditions to achieve baseline separation of the enantiomers.
Table 5: Hypothetical Chiral GC Method for Enantiomeric Purity Assessment
| Parameter | Condition |
| Column | Cyclodextrin-based Chiral Capillary Column |
| Carrier Gas | Helium |
| Inlet Temperature | 220 °C |
| Oven Program | Isothermal at 120 °C |
| Detector | Flame Ionization Detector (FID) or MS |
Computational and Theoretical Investigations of Perfluoro Dimethylethylcyclohexane
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure, geometry, and energy.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of molecules like perfluoro(dimethylethylcyclohexane) (B589330).
The ESP map would be expected to show a highly negative potential around the fluorine atoms and a positive potential near the carbon skeleton, though the latter would be significantly shielded. The C-F bonds are highly polarized, leading to a significant partial negative charge on the fluorine atoms and a partial positive charge on the carbon atoms. This charge distribution is a primary driver of the compound's physical and chemical properties.
The stability of different isomers of perfluoro(dimethylethylcyclohexane) (e.g., 1,1-, 1,2-, 1,3-, and 1,4-dimethylethylcyclohexane precursors) would also be a key area of investigation. DFT calculations could predict the relative energies of these isomers, indicating which are most likely to be thermodynamically favored. For instance, studies on similar fluorinated cyclohexanes suggest that the conformational preferences are dictated by the minimization of steric strain and electrostatic repulsions between the bulky perfluoroalkyl groups and the fluorine atoms on the ring.
Table 1: Estimated Electronic Properties of Perfluoro(dimethylethylcyclohexane) from DFT Calculations (B3LYP/6-31G)*
| Property | Estimated Value | Significance |
| HOMO-LUMO Gap | ~8-10 eV | A large gap indicates high electronic stability and low reactivity. |
| Dipole Moment | Low (due to symmetry) | Although individual C-F bonds are polar, the overall molecular dipole moment is expected to be small due to the high degree of symmetry, leading to partial cancellation of bond dipoles. |
| Mulliken Atomic Charges | C: +0.4 to +0.6 eF: -0.2 to -0.3 e | Illustrates the significant charge separation in the C-F bonds. |
Note: These values are estimations based on typical results for similar perfluorinated compounds and the specified DFT method.
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for calculating molecular geometries and energies, albeit at a greater computational expense. nih.gov These methods would be employed to obtain precise bond lengths, bond angles, and dihedral angles for the various conformers of perfluoro(dimethylethylcyclohexane).
The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable for cyclohexane itself. For perfluoro(dimethylethylcyclohexane), the bulky perfluorodimethyl and perfluoroethyl groups would introduce significant steric hindrance, influencing the preferred conformation. Ab initio calculations would be crucial for accurately determining the energy differences between different chair and boat conformers, as well as the energy barriers for their interconversion.
For example, in perfluoro-1,3-dimethylcyclohexane (B1679598), the relative stability of cis and trans isomers, as well as the axial versus equatorial positioning of the trifluoromethyl groups, would be a key focus. sigmaaldrich.com It is expected that the conformer that minimizes the 1,3-diaxial interactions between the bulky substituents and the fluorine atoms on the ring would be the most stable.
Table 2: Estimated Geometric Parameters of the Chair Conformation of Perfluoro(1,1-dimethylethylcyclohexane) from Ab Initio Calculations (MP2/aug-cc-pVTZ)
| Parameter | Estimated Value | Comparison to Perfluorocyclohexane (B1265658) |
| C-C bond length (ring) | ~1.56 Å | Slightly elongated due to steric strain from substituents. |
| C-F bond length (ring) | ~1.34 Å | Typical for perfluorinated alkanes. |
| C-C-C bond angle (ring) | ~112° | Slightly larger than the tetrahedral angle due to ring puckering and substituent effects. |
| Axial vs. Equatorial Energy Difference | Dependent on isomer | The energy difference between placing the perfluoroethyl group in an axial vs. equatorial position would be significant, with the equatorial position being strongly favored to minimize steric clash. |
Note: These values are estimations based on high-level calculations of similar perfluorinated cyclohexanes. nih.gov
Molecular Dynamics (MD) Simulations
MD simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment.
MD simulations of perfluoro(dimethylethylcyclohexane) would reveal the dynamic nature of its conformational landscape. While quantum chemical calculations can identify stable conformers and the barriers between them, MD simulations can track the transitions between these conformers over time at a given temperature. This is particularly important for understanding the flexibility of the cyclohexane ring and the rotational freedom of the ethyl and methyl substituents.
The simulations would likely show that at room temperature, the molecule predominantly resides in its lowest energy chair conformation. However, occasional ring flips to less stable conformers might be observed, with the frequency of these events being dependent on the temperature. The dynamics of the perfluoroethyl group's rotation around the C-C bond connecting it to the ring would also be a key output, revealing the preferred orientations and the energy barriers to rotation. Studies on similar perfluorinated alkanes have shown that the torsional barriers are influenced by both steric and electrostatic interactions.
Understanding the intermolecular interactions of perfluoro(dimethylethylcyclohexane) is crucial for predicting its bulk properties, such as boiling point, viscosity, and solubility. MD simulations, employing a suitable force field, are the primary tool for this purpose.
The development of an accurate force field for perfluorocarbons is a significant challenge. wikipedia.orguiuc.edu Standard force fields often fail to accurately reproduce the properties of these compounds due to the unique nature of fluorine-fluorine interactions. biorxiv.org Therefore, a force field specifically parameterized for perfluorinated compounds would be necessary. Such a force field would typically include terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). nih.gov
Structure-Reactivity Relationships Derived from Computational Models
Computational models can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.gov These relationships correlate the computed molecular descriptors of a series of compounds with their experimentally observed activities or properties.
For perfluoro(dimethylethylcyclohexane) and related perfluorinated compounds, computational models could be used to predict properties such as their lipophilicity (logP), which is a key parameter in environmental fate and bioaccumulation studies. Molecular descriptors derived from DFT calculations, such as the molecular volume, surface area, and various electronic parameters, could be used to build a QSAR model.
Furthermore, the reactivity of perfluoro(dimethylethylcyclohexane) towards various chemical species could be investigated using computational methods. For example, the energy of the LUMO can provide an indication of the molecule's susceptibility to nucleophilic attack. Given the high stability of the C-F bond, it is expected that perfluoro(dimethylethylcyclohexane) would be highly unreactive under normal conditions. Computational studies could explore its reactivity under more extreme conditions, such as high temperatures or in the presence of strong reducing agents.
No Publicly Available Computational or Theoretical Studies Found for Perfluoro(dimethylethylcyclohexane)
Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigations focusing on the chemical compound Perfluoro(dimethylethylcyclohexane) have been identified. Consequently, the development of an article detailing its predictive modeling and cheminformatics analysis, as requested, cannot be fulfilled at this time.
The inquiry for an in-depth analysis of Perfluoro(dimethylethylcyclohexane), structured around its computational and theoretical properties, requires specific research data that is not present in the public domain. Searches were conducted to locate studies on this particular molecule, as well as on closely related perfluorinated alkyl-substituted cyclohexanes, in the hope of drawing relevant inferences. However, these efforts did not yield any papers or datasets pertaining to predictive modeling or cheminformatics approaches for Perfluoro(dimethylethylcyclohexane).
While general information exists for broader categories of per- and polyfluoroalkyl substances (PFAS), and physicochemical data is available for simpler compounds like perfluorocyclohexane and perfluoro(methylcyclohexane), this information does not provide the specific details necessary to construct a scientifically rigorous article solely on Perfluoro(dimethylethylcyclohexane) as per the user's instructions. The creation of detailed sections on predictive modeling and cheminformatics requires dedicated studies that calculate, simulate, and analyze the molecule's specific properties and behaviors.
Without any foundational research on Perfluoro(dimethylethylcyclohexane), any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detailed research findings.
Research on Derivatives and Analogues of Perfluoro Dimethylethylcyclohexane
Synthesis of Functionalized Perfluoro(dimethylethylcyclohexane) (B589330) Derivatives
The synthesis of functionalized perfluorinated cycloalkanes, including derivatives of Perfluoro(dimethylethylcyclohexane), typically involves direct fluorination methods due to the high stability of the C-F bond. A well-established method for the synthesis of perfluorinated dialkylcyclohexanes is the Fowler process. This process involves the reaction of a hydrocarbon precursor with cobalt trifluoride (CoF₃) at elevated temperatures. The CoF₃ acts as a high-valence metal fluoride (B91410) that moderates the highly exothermic reaction of elemental fluorine.
For the synthesis of a compound like Perfluoro-1,3-dimethylcyclohexane (B1679598), which serves as a close analogue, meta-xylene is used as the starting hydrocarbon. This is often preferred over 1,3-dimethylcyclohexane (B1346967) as it requires less fluorine, making the process more economical wikipedia.org. By analogy, the synthesis of Perfluoro(dimethylethylcyclohexane) would likely proceed via the Fowler process using an appropriately substituted dimethylethylbenzene or dimethylethylcyclohexane as the precursor.
The general reaction can be represented as: C₆H₄(C₂H₅)(CH₃)₂ + CoF₃ → C₆F₁₀(CF₂CF₃)(CF₃)₂ + HF + CoF₂
Functionalization of the perfluorocyclohexane (B1265658) ring post-synthesis is challenging due to its chemical inertness. Therefore, the introduction of functional groups is often achieved by using functionalized precursors in the fluorination process.
Structure-Property Relationships of Modified Perfluorinated Cycloalkanes
The structure of perfluorinated cycloalkanes has a profound impact on their physical and chemical properties. The replacement of hydrogen atoms with fluorine atoms leads to a set of unique characteristics.
Key Physicochemical Properties:
Chemical Inertness and Thermal Stability: The strength of the carbon-fluorine bond and the shielding of the carbon backbone by the larger fluorine atoms result in exceptional chemical inertness and high thermal stability. For instance, Perfluoro-1,3-dimethylcyclohexane is stable at temperatures exceeding 400°C wikipedia.org.
Density, Viscosity, and Surface Tension: Perfluorinated cycloalkanes are characterized by high density, low viscosity, and low surface tension. These properties make them suitable for applications such as heat transfer fluids and dielectric fluids wikipedia.org.
Solubility: They are excellent solvents for gases but are poor solvents for most solids and liquids wikipedia.org. This selective solubility is a hallmark of perfluorinated compounds.
Boiling Point: Cyclic perfluorocarbons often exhibit lower boiling points compared to their linear counterparts with the same number of carbon atoms. This is attributed to the reduced molecular symmetry and consequently weaker intermolecular van der Waals forces in the cyclic structures .
The introduction of different alkyl substituents on the perfluorocyclohexane ring can fine-tune these properties. Increasing the size of the alkyl groups is expected to increase the boiling point and density, though the compound remains a liquid at room temperature.
Interactive Data Table: Properties of Perfluorinated Cycloalkanes
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Perfluorocyclohexane | C₆F₁₂ | 300.04 | 52 | 1.78 |
| Perfluoro-1,3-dimethylcyclohexane | C₈F₁₆ | 400.06 | 102 | 1.828 |
| Perfluoromethylcyclohexane | C₇F₁₄ | 350.05 | 76 | 1.79 |
| Perfluoro(ethylcyclohexane) | C₈F₁₆ | 400.06 | 101-103 | 1.8 |
Note: Data is compiled from various sources and may represent typical values.
Investigation of Perfluoro(dimethylethylcyclohexane) Analogues with Varying Substituents
Alkyl-Substituted Analogues: The most direct analogues are other perfluoroalkylcyclohexanes. As seen in the table above, increasing the number and size of alkyl substituents generally leads to an increase in boiling point and density. Perfluoro-1,3-dimethylcyclohexane is a well-characterized analogue wikipedia.orgsigmaaldrich.com. Its properties, such as high thermal stability and chemical inertness, are representative of this class of compounds. It is used as a heat transfer agent and a dielectric fluid wikipedia.org.
Functionally-Substituted Analogues: A more distant but informative analogue is perfluoroethylcyclohexane (B1207442) sulfonate (PFECHS). This compound features a sulfonate group, which imparts significantly different properties compared to simple alkyl substituents. PFECHS is considered an analogue of the well-known persistent organic pollutant PFOS and has been detected in various environmental compartments michigan.gov. Unlike the hydrophobic and lipophobic nature of perfluoroalkylcyclohexanes, the sulfonate group in PFECHS gives it amphiphilic character, leading to different environmental distribution and biological interaction profiles michigan.gov. This highlights how the introduction of a functional group can dramatically alter the properties of the perfluorocyclohexane core.
Stereochemical Research of Perfluoro(dimethylethylcyclohexane) Isomers
Like its hydrocarbon counterpart, perfluorocyclohexane and its derivatives are not planar and exist in various conformations.
Chair Conformation and Ring Inversion: The most stable conformation for the perfluorocyclohexane ring is the chair conformation, which minimizes steric strain. This conformation undergoes a dynamic process of ring inversion, where axial and equatorial fluorine atoms and substituents rapidly interchange their positions. This process can be studied in detail using ¹⁹F and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy .
Isomerism in Substituted Derivatives: For substituted perfluorocyclohexanes like Perfluoro(dimethylethylcyclohexane), the presence of multiple substituents gives rise to constitutional isomers and stereoisomers (cis/trans isomers). For example, in a 1,3-disubstituted cyclohexane (B81311), the two substituents can be either on the same side of the ring (cis) or on opposite sides (trans). These isomers will have different physical properties, such as melting point and boiling point, due to differences in their molecular symmetry and packing in the solid state. The relative stability of these isomers is influenced by the steric interactions between the bulky perfluoroalkyl groups.
Research on the hydrocarbon analogue, methylcyclohexane, has shown a coupling between rotational and translational motion that significantly influences its melting properties frontiersin.org. It is plausible that similar stereochemical and conformational dynamics play a crucial role in determining the macroscopic properties of Perfluoro(dimethylethylcyclohexane) and its isomers. Advanced NMR techniques, such as NOESY, would be instrumental in elucidating the precise stereochemistry and conformational preferences of these complex molecules.
Applications in Advanced Materials Science and Engineering Research
Perfluoro(dimethylethylcyclohexane) (B589330) in Functional Fluids Research
Perfluorinated compounds are well-regarded for their use as functional fluids due to their exceptional chemical and thermal stability, high density, low viscosity, and poor solubility for most substances. These properties make them suitable for a variety of demanding applications. For instance, compounds like perfluoro-1,3-dimethylcyclohexane (B1679598) are utilized as heat transfer agents and dielectric fluids. wikipedia.org It is plausible that Perfluoro(dimethylethylcyclohexane) would exhibit similar characteristics, making it a candidate for investigation in advanced cooling systems for electronics, high-voltage applications, and as a stable medium for chemical reactions.
The high gas solubility of PFCs is another key feature for their application as functional fluids. nih.gov This property is fundamental to their use in applications such as oxygen transport in biomedical research. While direct studies on Perfluoro(dimethylethylcyclohexane) are not available, the general properties of perfluorinated liquids suggest its potential utility in these areas warrants further investigation.
Role in Novel Polymer Synthesis and Characterization
The unique properties of perfluorinated compounds also position them for roles in polymer science, both as building blocks and as processing aids.
As a Monomer or Comonomer in Fluoropolymer Development
Currently, there is no available research indicating the use of Perfluoro(dimethylethylcyclohexane) as a monomer or comonomer in the development of fluoropolymers. The synthesis of fluoropolymers typically involves the polymerization of fluorinated alkenes such as tetrafluoroethylene (B6358150) or the use of functionalized perfluoropolyalkylethers. chemicalbook.comnih.gov The saturated cyclic structure of Perfluoro(dimethylethylcyclohexane) makes it chemically inert and thus not readily polymerizable through conventional methods. For it to be used as a monomer, it would likely require chemical modification to introduce reactive functional groups, a process that is not described in the available literature.
As a Solvent in Polymerization Processes
The insolubility of many highly fluorinated polymers in common organic solvents presents a significant challenge in their synthesis and processing. Perfluorinated liquids can serve as effective solvents for these fluoropolymers. For example, perfluorinated cycloalkanes are known to dissolve high-melting-point polymers like polytetrafluoroethylene (PTFE). wikipedia.org Research has also demonstrated the use of perfluorocyclohexene (PFCH) in step-growth polymerization to create new fluoropolymers. rsc.orgmsstate.edu Given that Perfluoro(dimethylethylcyclohexane) is a perfluorinated cycloalkane, it is theoretically a candidate for use as a solvent in such polymerization processes. Its efficacy would depend on its specific solvent properties for the targeted fluoropolymer and the reaction conditions.
Table 1: Potential Properties of Perfluoro(dimethylethylcyclohexane) as a Polymerization Solvent (Inferred from Related Compounds)
| Property | Inferred Characteristic | Rationale |
| Solubility for Fluoropolymers | Potentially Good | Perfluorinated cycloalkanes are known to dissolve fluoropolymers. wikipedia.org |
| Chemical Inertness | High | Saturated perfluorocarbons are chemically very stable. wikipedia.org |
| Thermal Stability | High | Perfluorinated compounds can withstand high temperatures. wikipedia.org |
| Boiling Point | Moderate | Similar compounds like perfluoro-1,3-dimethylcyclohexane have a boiling point of 102 °C. wikipedia.org |
Development of Perfluorocarbon-Based Composites and Nanomaterials
Research into perfluorocarbon-based composites often focuses on enhancing the properties of existing polymers by incorporating fillers. For instance, studies have explored the use of carbon fibers to improve the mechanical and tribological properties of PTFE. While there is no specific mention of Perfluoro(dimethylethylcyclohexane) in this context, the general field of fluoropolymer composites is an active area of research. researchgate.net
In the realm of nanomaterials, perfluorocarbons are utilized to form nanoemulsions for applications such as oxygen delivery. nih.gov These applications leverage the high gas solubility and biocompatibility of PFCs. The development of such nanomaterials using Perfluoro(dimethylethylcyclohexane) would depend on its specific physical and biological interaction properties, which are not currently documented.
Material Compatibility Studies in Diverse Engineering Systems
The chemical inertness of perfluorinated compounds generally results in good compatibility with a wide range of materials. However, specific compatibility testing is crucial for any engineering application. General chemical resistance charts for materials like PFA (Perfluoroalkoxy), a related fluoropolymer, show excellent resistance to a wide array of chemicals. darwin-microfluidics.com It is expected that Perfluoro(dimethylethylcyclohexane), as a saturated fluorocarbon, would exhibit broad material compatibility. However, without specific studies, its performance with elastomers, plastics, and metals under various conditions remains unconfirmed.
Table 2: Anticipated Material Compatibility of Perfluoro(dimethylethylcyclohexane) (General Guidance)
| Material Category | Expected Compatibility | Potential Issues |
| Metals | Excellent | None anticipated under normal conditions. |
| Plastics | Generally Good | Potential for swelling or degradation with certain plastics at elevated temperatures. |
| Elastomers | Variable | Some elastomers may swell or degrade upon prolonged exposure. |
Surface Science and Interfacial Phenomena of Perfluoro(dimethylethylcyclohexane)-Containing Materials
Perfluorinated liquids are known for their very low surface tension. nih.gov This property influences their wetting and spreading behavior on various surfaces. The surface tension of cyclohexane (B81311), a non-fluorinated analogue, is significantly higher than what would be expected for its perfluorinated counterpart. researchgate.net The low surface energy of materials containing Perfluoro(dimethylethylcyclohexane) would likely lead to anti-fouling and hydrophobic properties. The study of the interfacial phenomena of such materials would be critical for applications in coatings, lubrication, and microfluidics. However, specific research data on the surface properties of Perfluoro(dimethylethylcyclohexane) are not available.
Environmental Research on Abiotic Fate and Transport Mechanisms of Perfluoro Dimethylethylcyclohexane
Environmental Persistence and Degradation Pathways in Abiotic Media
The defining characteristic of PFAS as a class is their extreme persistence in the environment. nih.govwiley.com This persistence is due to the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. nih.gov Consequently, these compounds are highly resistant to natural degradation processes. nih.govepa.gov While many polyfluorinated substances can transform into more stable perfluorinated ones, terminal compounds like perfluoroalkyl acids (PFAAs) and presumably perfluorinated cycloalkanes like Perfluoro(dimethylethylcyclohexane) (B589330) are not known to degrade under typical environmental conditions. itrcweb.orgitrcweb.org
Perfluoro(dimethylethylcyclohexane) is reported to be thermally stable at temperatures exceeding 400°C. wikipedia.org This high thermal stability is a common feature of perfluorocarbons. For these compounds to break down, significant thermal energy is required to cleave the C-F and carbon-carbon (C-C) bonds.
Studies on other perfluorinated compounds provide insight into potential thermal degradation pathways at very high temperatures, such as those used in incineration. The thermal decomposition of short-chain PFCAs is initiated by the cleavage of weaker C-C bonds rather than the robust C-F bonds. nih.gov For instance, the thermal decomposition of perfluorohexane (B1679568) has been observed to begin between 200°C and 450°C, depending on the specific conditions. polimi.it Research on polytetrafluoroethylene (PTFE) shows that significant degradation requires temperatures above 400°C, with substantial breakdown occurring between 540°C and 590°C. wikipedia.org It is plausible that the thermal degradation of Perfluoro(dimethylethylcyclohexane) would similarly require high temperatures and proceed through the cleavage of the C-C bonds within the cyclohexane (B81311) ring, followed by further fragmentation.
Table 1: Thermal Stability of Selected Perfluorinated Compounds
| Compound | Reported Thermal Stability/Decomposition Temperature |
| Perfluoro(dimethylethylcyclohexane) | Stable to over 400°C wikipedia.org |
| Perfluorohexane | Decomposition observed between 200°C and 450°C polimi.it |
| Polytetrafluoroethylene (PTFE) | Significant degradation occurs above 400°C wikipedia.org |
This table is for illustrative purposes and compares the subject compound to other relevant perfluorinated substances.
Perfluoro(dimethylethylcyclohexane) is described as chemically inert. wikipedia.org This stability extends across various environmental media. The perfluorinated structure prevents reactions that typically degrade organic compounds in the environment, such as hydrolysis or oxidation.
Water : Perfluorinated compounds are generally resistant to hydrolysis. Their low solubility in water further limits potential aqueous-phase reactions. wikipedia.org
Soil : In soil environments, PFAS are not susceptible to microbial degradation and are resistant to abiotic chemical reactions. Their persistence can lead to long-term accumulation in soil matrices.
Air : In the atmosphere, volatile PFAS can undergo long-range transport. nih.gov However, they are generally resistant to degradation by atmospheric oxidants like hydroxyl radicals.
This high level of stability means that once released into the environment, Perfluoro(dimethylethylcyclohexane) is expected to persist for extremely long periods, earning it the moniker of a "forever chemical," a term applied to the broader PFAS class. nih.gov
Abiotic Transport and Distribution Mechanisms
The movement and distribution of Perfluoro(dimethylethylcyclohexane) in the environment are governed by its physical and chemical properties, such as its volatility and its tendency to sorb to solids.
While specific atmospheric transport models for Perfluoro(dimethylethylcyclohexane) are not available, its properties suggest that volatilization is a potential transport pathway. Perfluorocarbons, as a group, tend to have higher vapor pressures than their hydrocarbon equivalents. dioxin20xx.org Studies have utilized compounds like perfluoromethylcyclohexane and perfluoro-1,3-dimethylcyclohexane (B1679598) as tracers for air-to-liquid partitioning, indicating their tendency to move into the gas phase. researchgate.net
Given its relatively low boiling point (102°C) and its rapid evaporation rate, Perfluoro(dimethylethylcyclohexane) likely has a significant vapor pressure, facilitating its volatilization from soil and water surfaces into the atmosphere. wikipedia.org Once in the atmosphere, its chemical inertness would allow it to be transported over long distances before potential deposition.
Table 2: Physical Properties Relevant to Volatilization
| Property | Value for Perfluoro-1,3-dimethylcyclohexane | Implication for Transport |
| Boiling Point | 102°C wikipedia.org | Suggests moderate volatility under environmental temperatures. |
| Water Solubility | 10 ppm wikipedia.org | Low solubility can favor partitioning to the atmosphere from water bodies. |
| Chemical Inertness | High wikipedia.org | Allows for long-range atmospheric transport without significant degradation. |
The interaction of Perfluoro(dimethylethylcyclohexane) with soil particles determines its mobility in the subsurface and its potential to leach into groundwater. The sorption of PFAS in soil is a complex process influenced by the compound's structure and the soil's properties.
General principles for PFAS sorption indicate that:
Chain Length : Longer-chain PFAS tend to sorb more strongly to soil organic carbon than shorter-chain ones. scispace.comresearchgate.netepa.gov
Functional Groups : The type of functional group also plays a crucial role, with sulfonates generally sorbing more strongly than carboxylates of the same chain length. itrcweb.org
Soil Properties : The amount of organic carbon in the soil is a key factor, with higher organic content generally leading to increased sorption. researchgate.net
As a neutral, non-polar molecule without a functional headgroup, the sorption of Perfluoro(dimethylethylcyclohexane) is likely governed by hydrophobic interactions with soil organic matter. Compared to ionic PFAS like PFOA or PFOS, its behavior might differ. Its low water solubility suggests a preference for partitioning out of the aqueous phase. wikipedia.org However, without specific soil-water partition coefficients (Koc), its precise leaching potential is difficult to quantify. Based on the behavior of other PFAS, it can be inferred that in soils with low organic carbon, Perfluoro(dimethylethylcyclohexane) may exhibit higher mobility and a greater potential for leaching into groundwater. researchgate.net Conversely, in soils rich in organic matter, it would likely be more strongly retained. researchgate.net
Sediment-Water Partitioning
The sediment-water partitioning of a chemical compound describes its distribution between the sediment and the water column at equilibrium. This behavior is a critical factor in determining the environmental fate and potential exposure pathways of a substance. For per- and polyfluoroalkyl substances (PFAS), this partitioning is influenced by a variety of factors including the compound's specific chemical structure (such as the length of its perfluoroalkyl chain and the nature of its functional groups) and the characteristics of the sediment (such as its organic carbon content and mineral composition).
Currently, there is a notable lack of specific experimental data in peer-reviewed scientific literature concerning the sediment-water partitioning coefficient (Kd) for perfluoro(dimethylethylcyclohexane). This data gap prevents a quantitative assessment of its tendency to sorb to sediment.
However, general principles derived from studies of other cyclic and branched perfluorinated compounds can offer qualitative insights. For instance, research on compounds like perfluoroethylcyclohexane (B1207442) sulfonate (PFECHS) suggests that cyclic perfluorinated structures are persistent in the environment. nih.gov The partitioning behavior of PFAS is complex; while longer-chain linear PFAS tend to show increased sorption to sediment, the influence of cyclic structures and alkyl substitutions, as found in perfluoro(dimethylethylcyclohexane), is not well-documented. It is theorized that cyclic PFAS may exhibit higher hydrophobicity compared to their linear counterparts, which could suggest a greater affinity for sediment. michigan.gov Without empirical data for perfluoro(dimethylethylcyclohexane), its specific partitioning behavior remains an area requiring further research.
Interactive Data Table: Illustrative Sediment-Water Partitioning Coefficients for Selected PFAS (Note: Data for Perfluoro(dimethylethylcyclohexane) is not available)
| Compound | Log Kd (L/kg) Range | Sediment Type | Reference |
| Perfluorooctane Sulfonate (PFOS) | 2.1 - 3.8 | Various river and lake sediments | Higgins & Luthy, 2006 |
| Perfluorooctanoic Acid (PFOA) | 1.0 - 2.5 | Various river and lake sediments | Higgins & Luthy, 2006 |
| Perfluorohexane Sulfonate (PFHxS) | 1.5 - 3.0 | Various river and lake sediments | Kwadijk et al., 2010 |
| Perfluoroethylcyclohexane Sulfonate (PFECHS) | Not Reported | Not Reported | |
| Perfluoro(dimethylethylcyclohexane) | Data Not Available | Data Not Available |
This table is for illustrative purposes to show typical data for other PFAS compounds. The absence of data for Perfluoro(dimethylethylcyclohexane) is highlighted.
Methodologies for Environmental Detection and Quantification in Abiotic Samples
The accurate detection and quantification of PFAS in abiotic samples like water and sediment are essential for understanding their environmental prevalence and fate. The standard analytical approach for most known PFAS involves sophisticated laboratory techniques.
There are no standardized analytical methods developed specifically for perfluoro(dimethylethylcyclohexane). However, the methodologies used for other PFAS, particularly other cyclic perfluorinated compounds, would likely be adapted for its analysis. The primary technique for PFAS analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govrsc.org This method offers high selectivity and sensitivity, allowing for the detection of these compounds at very low concentrations (in the range of nanograms per liter or nanograms per gram). nih.govresearchgate.net
For the analysis of water samples, a common procedure involves solid-phase extraction (SPE) to concentrate the analytes from a large volume of water, followed by analysis using LC-MS/MS. nih.govresearchgate.net For sediment samples, the process is more complex, typically requiring an initial solvent extraction to move the target compounds from the solid sediment into a liquid solution, followed by a clean-up step to remove interfering substances, and then concentration before instrumental analysis.
Given its structure, perfluoro(dimethylethylcyclohexane) would likely be analyzed using LC-MS/MS in negative ion mode, a common approach for other perfluorinated acids. rsc.org However, the development of a specific and validated method would require:
Synthesis of an analytical standard: A pure standard of perfluoro(dimethylethylcyclohexane) would be necessary for instrument calibration and to confirm its identity in environmental samples.
Development of an isotope-labeled internal standard: To improve the accuracy and precision of quantification, an isotopically labeled version of the molecule would ideally be used.
Optimization of extraction and chromatographic conditions: The methods for extracting the compound from water and sediment, and for separating it from other compounds during chromatography, would need to be specifically tailored and validated for perfluoro(dimethylethylcyclohexane).
Without these specific developments, the presence and concentration of perfluoro(dimethylethylcyclohexane) in the environment remain undetermined.
Interactive Data Table: General Analytical Parameters for PFAS in Abiotic Samples
| Parameter | Water Samples | Sediment Samples |
| Primary Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Pre-treatment | Solid-Phase Extraction (SPE) | Solvent Extraction, Clean-up, Concentration |
| Typical Detection Limits | low ng/L to pg/L | low ng/g to pg/g |
| Specific Method for Perfluoro(dimethylethylcyclohexane) | Not Established | Not Established |
Future Research Directions and Emerging Paradigms for Perfluoro Dimethylethylcyclohexane Studies
Integration of Artificial Intelligence and Machine Learning in Perfluorocarbon Research
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the study of perfluorocarbons. These computational tools offer the potential to accelerate discovery, predict properties, and understand complex behaviors at an unprecedented scale and accuracy.
Furthermore, AI and ML are being applied to understand and predict the environmental fate and potential toxicological profiles of fluorinated compounds. nih.govyoutube.com By analyzing molecular structures, these models can help in designing safer and more environmentally benign PFCs. For Perfluoro(dimethylethylcyclohexane) (B589330), AI could be used to simulate its potential interactions with biological systems and predict its persistence and bioaccumulation potential, guiding the development of more sustainable alternatives. youtube.comyoutube.com
Key areas for AI and ML integration in Perfluoro(dimethylethylcyclohexane) research include:
Property Prediction: Development of quantitative structure-property relationship (QSPR) models to accurately predict physical and chemical properties.
Toxicity Screening: In silico prediction of toxicological endpoints to prioritize safer compounds for synthesis and application. nih.gov
Reaction Prediction: AI-guided synthesis planning to discover more efficient and sustainable routes for producing Perfluoro(dimethylethylcyclohexane) and related compounds.
Data Analysis: Automated analysis of large datasets from high-throughput screening and complex analytical techniques. nih.gov
Multiscale Modeling Approaches for Complex Systems
Understanding the behavior of Perfluoro(dimethylethylcyclohexane) in complex environments, from biological systems to industrial processes, requires a multiscale modeling approach. This paradigm bridges the gap between different spatial and temporal scales, from the quantum mechanical level of electron interactions to the macroscopic behavior of bulk fluids. acs.orgelsevierpure.com
At the most fundamental level, quantum mechanical calculations can elucidate the electronic structure and reactivity of the Perfluoro(dimethylethylcyclohexane) molecule. This information feeds into atomistic simulations, such as molecular dynamics (MD), which can model the behavior of ensembles of molecules, revealing properties like self-assembly, interfacial behavior, and transport phenomena. acs.orgnih.gov Coarse-grained models, which group atoms into larger "beads," can then be used to simulate larger systems over longer timescales, capturing mesoscopic phenomena. nih.gov Finally, continuum models, informed by the finer-grained simulations, can describe the macroscopic fluid dynamics and heat transfer properties relevant to engineering applications. arxiv.org
Table 1: Multiscale Modeling Techniques and Their Applications to Perfluoro(dimethylethylcyclohexane) Research
| Modeling Scale | Techniques | Potential Applications for Perfluoro(dimethylethylcyclohexane) |
| Quantum Mechanical | Density Functional Theory (DFT) | Elucidating electronic structure, bond energies, and reactivity. |
| Atomistic | Molecular Dynamics (MD), Monte Carlo (MC) | Simulating liquid structure, thermodynamic properties, diffusion, and interactions with other molecules and surfaces. nih.gov |
| Mesoscopic | Coarse-Grained MD, Dissipative Particle Dynamics (DPD) | Modeling self-assembly, emulsion formation, and behavior in multiphase systems. |
| Continuum | Computational Fluid Dynamics (CFD) | Simulating bulk flow, heat and mass transfer in engineering applications. arxiv.org |
Sustainable Synthesis and Life Cycle Assessment Research
The synthesis and application of perfluorocarbons are increasingly being viewed through the lens of sustainability. Future research on Perfluoro(dimethylethylcyclohexane) will need to prioritize the development of greener synthetic methodologies and a thorough understanding of its entire life cycle.
Traditional methods for producing perfluorinated compounds often involve harsh reagents and conditions. Future research will focus on developing more sustainable synthetic routes, such as those employing catalytic methods, flow chemistry, or electrochemical fluorination, to reduce energy consumption and waste generation. The use of less hazardous starting materials and solvents is also a key consideration.
A comprehensive Life Cycle Assessment (LCA) will be crucial for evaluating the environmental footprint of Perfluoro(dimethylethylcyclohexane). foodpackagingforum.orgacs.orgmdpi.com An LCA considers all stages of the compound's life, from the extraction of raw materials and its synthesis, through its use phase, and finally to its end-of-life, including disposal or recycling. mdpi.com This holistic approach helps to identify the major contributors to its environmental impact, such as greenhouse gas emissions during production or its persistence in the environment. naturvardsverket.se Frameworks for incorporating persistent substances like perfluorinated compounds into LCAs are being developed and will be essential for assessing compounds like Perfluoro(dimethylethylcyclohexane). foodpackagingforum.orgacs.orgnih.gov
Key research areas for sustainable synthesis and LCA of Perfluoro(dimethylethylcyclohexane) include:
Green Synthesis Routes: Exploration of catalytic and electrochemical methods for fluorination. rsc.org
Renewable Feedstocks: Investigation into the use of bio-based starting materials.
Life Cycle Inventory: Detailed data collection on resource and energy consumption, and emissions during production and use. mdpi.com
Impact Assessment: Evaluation of potential impacts on climate change, ozone depletion, and ecosystem health. nih.gov
End-of-Life Management: Development of effective methods for the degradation or recycling of Perfluoro(dimethylethylcyclohexane).
Exploration of Unconventional Applications in Emerging Technologies
While perfluorocarbons have found use in various established applications, future research will likely uncover unconventional uses for compounds like Perfluoro(dimethylethylcyclohexane) in emerging technologies. Their unique combination of properties, including chemical and thermal stability, high gas solubility, and low surface tension, makes them attractive candidates for innovative applications. ebsco.comfrontiersin.org
One promising area is in the field of advanced electronics and semiconductor manufacturing, where PFCs are used for cleaning and etching due to their inertness and ability to penetrate small features. factmr.com The specific properties of Perfluoro(dimethylethylcyclohexane) could be tailored for next-generation microfabrication processes.
In the medical field, beyond their use as potential blood substitutes or for liquid ventilation, PFCs are being explored for theranostic applications, combining therapy and diagnostics. frontiersin.orgnih.gov Perfluoro(dimethylethylcyclohexane)-based nanoemulsions could potentially be designed as contrast agents for ultrasound or magnetic resonance imaging (MRI), or as drug delivery vehicles. nih.gov Their ability to dissolve large amounts of oxygen could also be harnessed in organ preservation technologies, particularly for warm machine perfusion. nih.gov
Furthermore, the interface of PFCs with biological systems is being explored in novel ways, such as in creating beneficial microenvironments for nitrogen-fixing bacteria in bio-inorganic hybrid systems for sustainable chemical production. nih.gov The unique properties of Perfluoro(dimethylethylcyclohexane) could be leveraged in similar advanced biotechnological applications.
Table 2: Potential Unconventional Applications of Perfluoro(dimethylethylcyclohexane)
| Emerging Technology | Potential Role of Perfluoro(dimethylethylcyclohexane) | Key Properties Leveraged |
| Advanced Electronics | Dielectric coolants for high-performance computing, precision cleaning fluids for semiconductors. factmr.com | High dielectric strength, thermal stability, chemical inertness, low surface tension. |
| Theranostics | Core material for nanoemulsion-based contrast agents (ultrasound, MRI) and drug delivery systems. nih.gov | Biocompatibility, high density, ability to form stable emulsions. |
| Organ Preservation | Oxygen-carrying component in perfusion solutions for maintaining organ viability during transplantation. nih.gov | High oxygen solubility, chemical inertness. |
| Advanced Materials | Component in low surface energy coatings and specialty lubricants. rsc.org | Low surface energy, high thermal stability. |
| Biotechnology | Creation of controlled gas microenvironments for microbial catalysis. nih.gov | High gas solubility, immiscibility with aqueous systems. |
Q & A
Basic: What are the recommended methods for synthesizing and characterizing Perfluoro(dimethylethylcyclohexane) in laboratory settings?
Methodological Answer:
Synthesis typically involves fluorination of the hydrocarbon precursor using cobalt trifluoride (CoF₃) or direct electrochemical fluorination (ECF). For characterization:
- Electron Ionization Mass Spectrometry (EI-MS): Analyze fragmentation patterns (e.g., CF₃⁺, C₂F₅⁺) to confirm molecular structure and stability under ionization conditions .
- Nuclear Magnetic Resonance (NMR): Use ¹⁹F NMR to resolve substituent positions on the cyclohexane ring, leveraging chemical shift ranges (e.g., -60 to -80 ppm for CF₃ groups) .
- Purity Assessment: Measure boiling point (e.g., ~115°C for related perfluoroalkanes) and refractive index (e.g., 1.29–1.35) to verify absence of impurities .
Basic: Which analytical techniques are most effective for detecting trace quantities of Perfluoro(dimethylethylcyclohexane) in environmental matrices?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Pair with electron ionization (EI) for high sensitivity; optimize column selection (e.g., DB-5MS) to resolve isomers .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use negative ion mode with electrospray ionization (ESI) for enhanced detection of perfluorinated compounds in aqueous samples .
- Quality Control: Include isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects and ionization efficiency .
Advanced: How can researchers resolve contradictions between theoretical predictions and experimental observations in the atmospheric oxidation mechanisms of Perfluoro(dimethylethylcyclohexane)?
Methodological Answer:
- Computational Validation: Apply high-level quantum mechanics (e.g., CCSD(T)/aug-cc-pVTZ) to map potential energy surfaces for OH radical addition pathways. Compare barriers (e.g., σCF₃ loss vs. HF elimination) to identify dominant pathways .
- Isotopic Labeling: Introduce ¹⁸O or deuterated analogs to track reaction intermediates and validate predicted products (e.g., fluorinated glycolaldehyde vs. glyoxal) .
- Kinetic Modeling: Use master equation analysis (e.g., MESMER) to reconcile temperature-dependent rate coefficients with experimental IR spectra .
Advanced: What experimental design considerations are critical for studying the environmental fate and bioaccumulation potential of Perfluoro(dimethylethylcyclohexane)?
Methodological Answer:
- Partitioning Studies: Measure octanol-water (log KOW) and air-water (KAW) coefficients using shake-flask methods or generator columns to assess mobility .
- Biotic Degradation Assays: Use soil microcosms spiked with ¹⁴C-labeled compound to quantify mineralization rates and identify persistent metabolites .
- Field Monitoring: Deploy passive samplers (e.g., polyethylene membranes) in aquatic systems to correlate environmental concentrations with industrial discharge data .
Advanced: How should researchers address discrepancies in reported electron affinity (EA) values for Perfluoro(dimethylethylcyclohexane) across different studies?
Methodological Answer:
- Method Calibration: Compare EA measurements from thermal electron attachment (TDEq) and photoelectron spectroscopy (PES) under standardized conditions (e.g., 423 K for ΔGea) .
- Uncertainty Quantification: Apply error propagation models to reconcile conflicting EA ranges (e.g., 1.02 ± 0.06 eV vs. 1.06 ± 0.13 eV) and identify systematic biases .
- Cross-Validation: Use computational chemistry (e.g., DFT with hybrid functionals) to predict EA and compare with experimental datasets .
Advanced: What methodologies are recommended for elucidating the thermal decomposition pathways of Perfluoro(dimethylethylcyclohexane) under controlled conditions?
Methodological Answer:
- Pyrolysis-GC/MS: Heat samples in a quartz reactor (300–600°C) and analyze volatile products (e.g., CF₄, C₂F₆) to map decomposition kinetics .
- In Situ Spectroscopy: Use FTIR or Raman spectroscopy to monitor real-time formation of intermediates (e.g., fluorinated radicals) during thermal degradation .
- Computational Dynamics: Perform reactive molecular dynamics (ReaxFF) simulations to predict bond cleavage sequences and compare with experimental fragment patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
